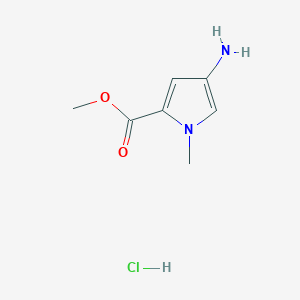

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Description

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (CAS: 180258-45-1) is a pyrrole-based organic compound with a molecular formula of C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol . It features a methyl ester at position 2, an amino group at position 4, and a methyl group at the pyrrole ring’s nitrogen (position 1). The compound is a hydrochloride salt, enhancing its solubility in polar solvents. Key physical properties include a melting point of 240°C and a purity of 95% in commercial samples . Its structure has been validated using crystallographic tools such as SHELXL and ORTEP for anisotropic displacement ellipsoid visualization .

The compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates . Its reactivity is influenced by the amino group’s nucleophilicity and the ester’s electrophilicity, enabling diverse functionalization .

Properties

IUPAC Name |

methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOKCJUUKIPIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939310 | |

| Record name | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180258-45-1 | |

| Record name | 180258-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrrole Ring Formation

The synthesis begins with constructing the pyrrole backbone. A common approach involves the Knorr pyrrole synthesis, where a ketone or aldehyde reacts with an α-aminoketone under acidic conditions. For this compound, 1-methylpyrrole serves as the starting material. The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Introduction of the Amino Group

The 4-position amino group is incorporated through nitration followed by reduction. Nitration using a mixture of nitric and sulfuric acids introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas and a palladium catalyst or tin(II) chloride in hydrochloric acid. Alternative methods employ direct amination via Buchwald-Hartwig coupling, though this is less common due to cost.

Esterification of the Carboxylic Acid

The carboxylic acid at the 2-position is esterified using methanol in the presence of an acid catalyst, typically sulfuric acid or thionyl chloride. This step converts the acid into its methyl ester, improving stability and solubility.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent such as dioxane or ethanol. This produces the hydrochloride salt, which is isolated via crystallization or lyophilization.

Table 2: Synthesis Steps and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrole alkylation | Methyl iodide, KCO, DMF | Introduce 1-methyl group |

| Nitration | HNO, HSO, 0–5°C | Add nitro group at 4-position |

| Reduction | H/Pd-C or SnCl/HCl | Convert nitro to amino group |

| Esterification | MeOH, HSO, reflux | Form methyl ester |

| Salt formation | HCl/dioxane, room temperature | Generate hydrochloride salt |

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Esterification : Requires reflux conditions (60–80°C) to achieve high yields.

-

Salt formation : Room temperature is sufficient for protonation without degrading the product.

Polar aprotic solvents like dimethylformamide (DMF) are preferred for alkylation and coupling steps, while ethanol or dioxane is used for acid-catalyzed reactions.

Catalysts and Equivalents

-

Palladium on carbon (Pd-C) : Used in catalytic hydrogenation (1–5 mol%) for nitro group reduction.

-

DIEA (N,N-Diisopropylethylamine) : Employed in stoichiometric amounts (2–3 equivalents) to neutralize HCl during amide couplings.

Purification and Characterization

Isolation Techniques

Analytical Methods

-

H NMR : Confirms substituent positions and purity. Key signals include the methyl group singlet (~3.8 ppm) and aromatic protons (~6.9–7.2 ppm).

Industrial Scalability and Challenges

Scaling this synthesis requires addressing:

-

Cost of Catalysts : Transitioning from Pd-C to cheaper catalysts (e.g., Fe/AcOH) for nitro reductions.

-

Waste Management : Recycling solvents like DMF and dioxane to reduce environmental impact.

-

Yield Optimization : Current lab-scale yields range from 50–70%; continuous flow reactors could improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Heterocyclic Compounds : Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its structure allows for diverse modifications that can lead to new chemical entities.

-

Reactivity Studies :

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylate group can be reduced to form alcohol derivatives.

- Substitution Reactions : The amino group can participate in substitution reactions to generate various derivatives.

Biology

- Enzyme Interaction Studies : This compound has been utilized to study enzyme interactions and as a potential inhibitor of specific biological pathways, aiding in understanding metabolic processes.

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

- Antitumor Activity : Investigations have shown that this compound has antitumor properties. Studies indicate that modifications to the pyrrole structure can enhance antitumor activity by interacting with ATP-binding domains of growth factor receptors .

Medicine

- Pharmaceutical Development : As a precursor for pharmaceutical compounds, this compound shows promise in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Chemical Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate |

| Reduction | Reduces carboxylate groups to alcohols | Lithium aluminum hydride |

| Substitution | Forms various derivatives via amino group participation | Various electrophiles |

| Activity Type | Target Organism/Cell Line | MIC Range (μg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 |

| Antitumor | Colon cancer cell lines (HCT-116, SW-620) | Not specified |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus, showing significant inhibition comparable to standard antibiotics like ciprofloxacin . -

Antitumor Potential :

Research on pyrrole derivatives indicated that structural modifications could lead to compounds that effectively inhibit tumor growth. One derivative exhibited potent inhibition against colon cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on the pyrrole scaffold .

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The pyrrole ring provides a planar structure that can intercalate with DNA or interact with protein active sites.

Comparison with Similar Compounds

Structural and Crystallographic Insights

The target compound’s 1-methyl group reduces ring flexibility, enhancing crystallinity and stability . This contrasts with analogs lacking the 1-methyl substituent (e.g., CAS 850689-13-3), which may exhibit lower melting points and altered packing in crystal lattices . Crystallographic data for the target compound, generated using SHELXL and visualized via ORTEP , confirm its planar pyrrole ring and salt formation with HCl .

Biological Activity

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the molecular formula and a molecular weight of approximately 188.66 g/mol. The compound is characterized by the presence of a pyrrole ring, an amino group, and a carboxylate moiety, which are pivotal for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN₂O₂ |

| Molecular Weight | 188.66 g/mol |

| Melting Point | 231 °C (dec.) |

| CAS Number | 1171639-98-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding. The carboxamide moiety enhances its binding affinity, potentially inhibiting enzyme activity. However, specific targets remain largely unidentified, necessitating further investigation.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, although specific targets have yet to be confirmed.

- Ligand Activity: It has been explored as a ligand in biochemical assays, indicating potential roles in signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate demonstrate antimicrobial activity against various bacterial strains. For instance, compounds in this class have shown effectiveness against drug-resistant tuberculosis strains, with some exhibiting minimum inhibitory concentrations (MIC) below and low cytotoxicity (IC50 > ) .

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly in inhibiting the growth of cancer cell lines. The structural modifications on the pyrrole ring can significantly enhance the anticancer activity of these compounds. For example, certain substitutions have been linked to improved selectivity and potency against specific cancer types .

Study on Antitubercular Activity

A notable study focused on the design and synthesis of pyrrole-based compounds evaluated their efficacy against Mycobacterium tuberculosis. The findings revealed that specific structural modifications could enhance antitubercular activity while maintaining low cytotoxicity levels. Compounds with electron-withdrawing groups showed improved activity profiles compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications on the pyrrole ring significantly influence the biological activity of these compounds. For instance:

Q & A

Q. What are the key synthetic routes for methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential steps:

- Pyrrole ring formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine .

- Nitration : Introduce a nitro group at the 4-position using nitric acid under controlled temperature (0–5°C) to avoid over-nitration .

- Reduction : Convert the nitro group to an amino group using tin(II) chloride in HCl, monitored via TLC to confirm completion .

- Esterification : React with methanol and H₂SO₄ as a catalyst, requiring anhydrous conditions to prevent hydrolysis .

- Salt formation : Treat the free base with HCl in an ethanol-water mixture, followed by recrystallization for purity .

Optimization : Use design of experiments (DoE) to vary temperature, stoichiometry, and solvent polarity. For example, a central composite design (CCD) can identify critical parameters affecting yield .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 6.5–7.0 ppm for pyrrole protons; δ 3.7 ppm for methyl ester) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic intermediates produce isomers .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 185 for the free base; +35/37 isotopic pattern for HCl salt) .

- FTIR : Identify functional groups (e.g., N–H stretch at ~3400 cm⁻¹; C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Methodological Answer :

- Reaction prediction : Use AI-driven tools (e.g., ICReDD’s quantum chemical reaction path searches) to model electrophilic substitution or side-chain modifications .

- Docking studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., kinases) using AutoDock Vina .

- DFT calculations : Optimize geometries and predict regioselectivity in nitration/esterification steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride) to assign signals .

- Isotopic labeling : Synthesize ¹³C-labeled esters to track carboxylate group behavior in complex matrices .

- Dynamic NMR : Resolve rotational barriers in methyl groups or amine conformers under variable-temperature conditions .

Q. How can researchers optimize the purity of this compound for biological assays?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate hydrochloride salts from unreacted precursors .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) via solubility studies to maximize crystal purity .

- Elemental analysis : Confirm Cl⁻ content (theoretical: 17.2%) to validate salt formation .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Factorial design : Vary electrophile concentration, solvent polarity (e.g., DMF vs. THF), and temperature to identify rate-limiting factors .

- Kinetic studies : Use in-situ IR or UV-Vis spectroscopy to monitor reaction progress and derive rate laws .

- Control experiments : Test reactivity of deaminated or ester-hydrolyzed analogs to isolate the amino group’s role .

Q. How can researchers analyze conflicting bioactivity data across different assay conditions?

- Methodological Answer :

- Meta-analysis : Pool data from enzyme inhibition (e.g., IC₅₀) and cell-based assays (e.g., cytotoxicity) using multivariate statistics to identify confounding variables (e.g., serum protein binding) .

- Dose-response normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) to mitigate inter-experimental variability .

Advanced Applications

Q. What methodologies enable the study of this compound’s mechanism in enzyme inhibition?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., kinases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .

- Site-directed mutagenesis : Modify enzyme active sites (e.g., replace aromatic residues) to test π-π stacking hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.